molecular formula C15H28N2O B5101646 1-Cyclohexyl-3-(6-methylhept-5-en-2-yl)urea

1-Cyclohexyl-3-(6-methylhept-5-en-2-yl)urea

Cat. No.: B5101646
M. Wt: 252.40 g/mol
InChI Key: UQVYRBNUXLZXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(6-methylhept-5-en-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by a cyclohexyl group and a 6-methylhept-5-en-2-yl group attached to a urea moiety

Properties

IUPAC Name

1-cyclohexyl-3-(6-methylhept-5-en-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-12(2)8-7-9-13(3)16-15(18)17-14-10-5-4-6-11-14/h8,13-14H,4-7,9-11H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVYRBNUXLZXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)NC(=O)NC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(6-methylhept-5-en-2-yl)urea typically involves the reaction of cyclohexyl isocyanate with 6-methylhept-5-en-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexyl isocyanate+6-methylhept-5-en-2-amineThis compound\text{Cyclohexyl isocyanate} + \text{6-methylhept-5-en-2-amine} \rightarrow \text{this compound} Cyclohexyl isocyanate+6-methylhept-5-en-2-amine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(6-methylhept-5-en-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The urea moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(6-methylhept-5-en-2-yl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(6-methylhept-5-en-2-yl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(6-methylhept-5-en-2-yl)urea: This compound is unique due to its specific structure and functional groups.

    3-Methyl-6-(6-methylhept-5-en-2-yl)cyclohex-2-enone: A similar compound with a cyclohexenone moiety.

    (S)-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone: Another related compound with a different stereochemistry.

Uniqueness

This compound is unique due to its specific combination of cyclohexyl and 6-methylhept-5-en-2-yl groups attached to a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.